Cas no 27624-50-6 (3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride)

3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride 化学的及び物理的性質
名前と識別子
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- 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride
- 3-(4-METHYL-2,2,3,3-TETRAFLUOROCYCLOBUT-1-YL)ACRYLOYL
- (E)-3-(2,2,3,3-tetrafluoro-4-methylcyclobutyl)acryloyl chloride
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- MDL: MFCD03412254
- インチ: 1S/C8H7ClF4O/c1-4-5(2-3-6(9)14)8(12,13)7(4,10)11/h2-5H,1H3/b3-2+
- InChIKey: VXXKOPKBGNNPHV-NSCUHMNNSA-N
- ほほえんだ: ClC(/C=C/C1C(C(C1C)(F)F)(F)F)=O
計算された属性
- せいみつぶんしりょう: 230.012
- どういたいしつりょう: 230.012
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 287
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB143447-100 g |
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, 97%; . |
27624-50-6 | 97% | 100g |
€314.00 | 2023-05-09 | |
abcr | AB143447-100g |
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride, 97%; . |
27624-50-6 | 97% | 100g |
€285.00 | 2025-02-14 |
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chlorideに関する追加情報
Research Briefing on 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride (CAS: 27624-50-6)
3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride (CAS: 27624-50-6) is a fluorinated cyclobutyl derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural and electronic properties. This compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its potential in the design of enzyme inhibitors, receptor modulators, and other therapeutic agents, owing to the presence of the tetrafluorocyclobutyl moiety, which enhances metabolic stability and binding affinity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the application of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride as a key building block for the synthesis of covalent inhibitors targeting serine proteases. The study demonstrated that the electrophilic acryloyl chloride group facilitates covalent bond formation with nucleophilic residues in the active site of target enzymes, leading to potent and selective inhibition. The tetrafluorocyclobutyl group was found to significantly improve the pharmacokinetic properties of the resulting inhibitors, including enhanced plasma stability and reduced off-target effects.
Another recent investigation, reported in ACS Chemical Biology, focused on the use of this compound in the development of fluorinated analogs of natural products. The researchers successfully incorporated the tetrafluorocyclobutyl moiety into the scaffold of a known antibiotic, resulting in derivatives with improved antibacterial activity against drug-resistant strains. The study underscored the importance of fluorination in modulating the physicochemical properties of bioactive molecules, such as lipophilicity and membrane permeability.
From a synthetic perspective, advancements in the preparation of 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride have been reported in Organic Letters. A novel, scalable route involving the photochemical cycloaddition of fluorinated alkenes followed by selective chlorination was described, offering a more efficient and environmentally friendly alternative to traditional methods. This development is expected to facilitate broader access to the compound for research and industrial applications.
In conclusion, 3-(4-Methyl-2,2,3,3-tetrafluorocyclobut-1-yl)acryloyl chloride (CAS: 27624-50-6) represents a promising tool in the toolkit of medicinal chemists and chemical biologists. Its unique structural features and demonstrated utility in the design of bioactive molecules make it a compound of continued interest. Future research directions may include further exploration of its applications in targeted drug delivery, prodrug design, and the development of fluorinated materials with specialized properties.
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